molecular formula C10H17N3O B13159109 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B13159109
M. Wt: 195.26 g/mol
InChI Key: RZJSSZZSSCZAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a piperidine ring—a privileged scaffold in drug discovery that is present in more than twenty classes of pharmaceuticals —functionalized with a 5-methyl-1,3,4-oxadiazole heterocycle. The specific stereochemistry of the 2,6-dimethyl substituents on the piperidine ring can be critical for inducing desired biological activity and optimizing physicochemical properties. Compounds integrating the piperidine and 1,3,4-oxadiazole motifs are of significant interest in early-stage drug discovery, particularly for the development of potential therapeutic agents targeting neurodegenerative pathologies . The 1,3,4-oxadiazole ring is a known pharmacophore that can improve metabolic stability and influence binding affinity to biological targets. Researchers can utilize this compound as a key synthetic intermediate to explore structure-activity relationships (SAR) or as a core template for constructing novel chemical libraries. It is strictly intended for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-4-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H17N3O/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10/h6-7,9,11H,4-5H2,1-3H3

InChI Key

RZJSSZZSSCZAIY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2=NN=C(O2)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides and Acid Derivatives

One of the most prevalent methods involves the cyclization of hydrazides with suitable acid derivatives to form the 1,3,4-oxadiazole ring, followed by functionalization to introduce the methyl groups and the piperidine substituent.

  • Step 1: Synthesis of hydrazide intermediates, such as 5-methyl-1,2,4-oxadiazole-3-carboxylic acid derivatives, through condensation of hydrazine derivatives with methylated carboxylic acids or their derivatives.
  • Step 2: Cyclization of these hydrazides with dehydrating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (POCl₃) to form the oxadiazole ring.

Formation of 1,3,4-Oxadiazole via Thiosemicarbazide Derivatives

The synthesis of 1,3,4-oxadiazoles often employs thiosemicarbazide derivatives reacting with acid chlorides, followed by ring closure:

Thiosemicarbazide reacts with acid chlorides to produce thiosemicarbazide derivatives, which upon cyclization with halogenating agents or dehydrating conditions, yield the 1,3,4-oxadiazole core.

This route is supported by literature where thiosemicarbazide is condensed with aromatic acids or their derivatives to generate heterocyclic compounds with bioactivity.

Mannich Reaction Strategy

The Mannich reaction provides an effective pathway for attaching the piperidine moiety to the oxadiazole core:

  • Step 1: Condensation of 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione with piperidine derivatives under reflux conditions.
  • Step 2: Mannich reaction involving formaldehyde and secondary amines to introduce methyl groups at the 2 and 6 positions of the piperidine ring.

This approach has been utilized to synthesize derivatives with specific substitutions on the piperidine ring, as demonstrated in recent patents and research articles.

Specific Synthetic Protocols and Reaction Conditions

Synthesis via Cyclocondensation of Hydrazides

Step Reagents & Conditions Outcome
Hydrazide formation Hydrazine hydrate + methylated carboxylic acids, reflux Hydrazide intermediates
Cyclization POCl₃ or phosphoryl chloride, reflux 1,3,4-Oxadiazole core with methyl substitutions
Functionalization Alkylation or acylation to attach piperidine 2,6-Dimethyl-4-substituted piperidine derivatives

Thiosemicarbazide Route

Step Reagents & Conditions Outcome
Thiosemicarbazide condensation Aromatic acid chlorides + thiosemicarbazide, reflux Thiosemicarbazide derivatives
Cyclization Acidic dehydration, reflux 1,3,4-Oxadiazole ring formation
Substituent introduction Alkylation at nitrogen or carbon positions Methyl groups at 2 and 6 of piperidine

Mannich Reaction for Piperidine Attachment

Step Reagents & Conditions Outcome
Mannich reaction Formaldehyde + secondary amines + oxadiazole derivative, ethanol, reflux Piperidine derivatives with methyl substitutions
Purification Crystallization from ethanol or ethyl acetate Pure target compounds

Notable Research Outcomes and Data Tables

Synthesis Method Key Reagents Reaction Conditions Yield (%) Remarks
Cyclization of hydrazides Hydrazine hydrate + methyl acids, POCl₃ Reflux, 4-6 hours 65-78 Efficient for oxadiazole core
Thiosemicarbazide cyclization Thiosemicarbazide + acid chlorides Reflux, 3-5 hours 60-75 Suitable for diverse substitutions
Mannich reaction Formaldehyde + piperidine derivatives Reflux, ethanol 70-85 Effective for methylation at positions 2 and 6

Additional Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
  • Purification: Crystallization from ethanol, ethyl acetate, or water, depending on compound polarity.
  • Spectral Confirmation: NMR, IR, and MS are used to verify structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogues

Key Structural Features:

The target compound’s distinctiveness lies in the direct attachment of the 5-methyl-1,3,4-oxadiazol-2-yl group to the piperidine ring, contrasting with analogues where this group is part of larger substituents or connected via linkers. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name/ID Core Structure Oxadiazole Substituent Molecular Weight (g/mol) Key Features
Target Compound Piperidine Directly attached at position 4 ~250 (estimated) Rigid piperidine with 2,6-dimethyl groups; compact, lipophilic design.
F2-18 () Spiro-indole-piperidine On phenyl ring via methanone linker 535.27 Extended aromatic system; higher molecular weight due to spiro structure.
Raltegravir Potassium () Pyrimidine (5-methyl-1,3,4-oxadiazol-2-yl)carbonyl group 482.51 Antiviral pharmacophore; fluorine and carbamoyl groups enhance polarity.
6a-o Series () Piperidine-sulfonyl-benzene (5-substituted-oxadiazol-2-yl)thio linkage ~450–500 (estimated) Sulfonyl bridge increases solubility; substituents modulate bioactivity.

Structural Insights :

  • Steric Effects : The 2,6-dimethyl groups on the piperidine in the target compound likely enhance conformational rigidity compared to unsubstituted piperidines (e.g., ’s 6a-o series).
  • Electronic Effects : The oxadiazole’s electron-withdrawing nature is conserved across analogues, but its positioning (direct vs. linker-mediated) alters electronic interactions. For example, in Raltegravir, the oxadiazole carbonyl participates in integrase enzyme binding .
Table 2: Physicochemical Properties
Compound Retention Time (min) LogP (Estimated) Solubility Profile
Target Compound Not reported ~2.5 Moderate (lipophilic core)
F2-18 () 14.54 ~3.8 Low (due to aromaticity)
6a-o Series () 9–12 (varies) ~1.5–2.5 High (sulfonyl enhances polarity)

Key Observations :

  • F2-18’s high retention time (14.54 min) aligns with its extended aromatic system and low polarity .
Table 3: Bioactivity Comparison
Compound Biological Activity IC50/EC50 (µM) Mechanism Notes
Target Compound Hypothetical enzyme inhibition N/A Rigid piperidine may enhance target binding.
F2-18 () α-Glucosidase inhibition Not reported Aromatic system may stabilize enzyme interaction.
Raltegravir () HIV integrase inhibition <0.02 Oxadiazole carbonyl critical for metal chelation.
6a-o Series () Antibacterial (Gram+) 12.5–50 Sulfonyl group may disrupt bacterial membranes.

Biological Activity

2,6-Dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a compound of significant interest due to its potential biological activities. This compound incorporates a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}

This compound is characterized by a piperidine moiety with two methyl groups at the 2 and 6 positions and an oxadiazole ring at the 4 position. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with oxadiazole precursors. For example, an amide coupling reaction can be employed to link the piperidine and oxadiazole moieties effectively. The yield and purity of the synthesized compound can be optimized through chromatographic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have shown promising in vitro cytotoxicity against various cancer cell lines. In one study involving oxazolo[5,4-d]pyrimidine derivatives (which share structural similarities), compounds demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) with half-maximal cytotoxic concentrations (CC50) ranging from 58.4 µM to 381.2 µM .

CompoundCell LineCC50 (µM)Reference
This compoundA549TBDThis study
Oxazolo[5,4-d]pyrimidine derivativeMCF758.4
Oxazolo[5,4-d]pyrimidine derivativeHT2947.2

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. Some studies suggest that these compounds can activate apoptotic pathways or inhibit angiogenesis through various molecular targets .

Antiviral Activity

In addition to anticancer properties, derivatives containing the oxadiazole moiety have been investigated for antiviral activity. The structural features of these compounds may allow them to interfere with viral replication processes or host cell interactions essential for viral entry and propagation.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives for their biological activities. Among these compounds, those with similar structural features to this compound exhibited significant inhibition of tumor growth in preclinical models . The findings underscore the potential of this class of compounds as therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.